Bis(2-aminoethyl) octyl phosphate

Description

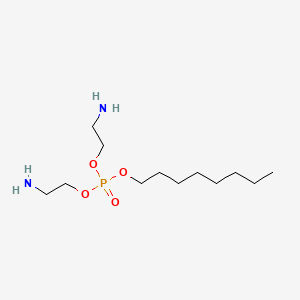

Bis(2-aminoethyl) octyl phosphate (CAS: 85508-13-0) is an organophosphate compound with the molecular formula C₁₂H₂₉N₂O₄P and the SMILES notation CCCCCCCCCOP(=O)(OCCN)OCCN . Structurally, it consists of an octyl chain linked to a phosphate group, which is further esterified with two 2-aminoethyl moieties.

Properties

CAS No. |

85508-13-0 |

|---|---|

Molecular Formula |

C12H29N2O4P |

Molecular Weight |

296.34 g/mol |

IUPAC Name |

bis(2-aminoethyl) octyl phosphate |

InChI |

InChI=1S/C12H29N2O4P/c1-2-3-4-5-6-7-10-16-19(15,17-11-8-13)18-12-9-14/h2-14H2,1H3 |

InChI Key |

HZNODAMWRWZWQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(OCCN)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-aminoethyl) octyl phosphate typically involves the esterification of phosphoric acid with 2-aminoethanol and octanol. The reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity. A common method involves the use of phosphorus oxychloride as a phosphorylating agent, which reacts with 2-aminoethanol and octanol in the presence of a catalyst to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process typically includes the following steps:

Phosphorylation: Phosphorus oxychloride is reacted with 2-aminoethanol and octanol in a controlled environment.

Purification: The crude product is purified using techniques such as distillation or recrystallization to remove impurities.

Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Bis(2-aminoethyl) octyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphite or phosphine derivatives.

Substitution: Various substituted aminoethyl phosphates.

Scientific Research Applications

Biocidal Applications

One of the most notable applications of bis(2-aminoethyl) octyl phosphate is its use as a biocide . Research indicates that this compound possesses antimicrobial properties, making it suitable for use in preservatives and antimicrobial formulations. Its effectiveness against various microorganisms can be attributed to its ability to disrupt cellular membranes, which is critical for maintaining cell integrity and function.

Case Study: Antimicrobial Activity

In laboratory studies, this compound demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. At concentrations above 500 ppm, it effectively inhibited the growth of these bacteria, showcasing its potential as a preservative in food and cosmetic products.

Surfactant and Emulsifier Properties

The amphiphilic nature of this compound allows it to function effectively as a surfactant and emulsifier . Its ability to stabilize emulsions makes it valuable in formulations for cosmetics, pharmaceuticals, and food products.

Table 1: Comparison of Surfactant Properties

| Property | This compound | Other Surfactants |

|---|---|---|

| Amphiphilicity | High | Variable |

| Emulsion Stability | Excellent | Moderate to Excellent |

| Biocompatibility | High | Varies |

Pharmaceutical Applications

In pharmaceutical contexts, this compound may interact with biological membranes, influencing drug delivery systems. Its structural properties allow it to enhance the permeability of cell membranes, which could improve the efficacy of certain drugs.

Case Study: Drug Delivery Enhancement

Studies have shown that compounds similar to this compound can enhance the delivery of therapeutic agents by facilitating their passage through lipid membranes. This property is particularly useful in developing targeted drug delivery systems that require precise control over drug release profiles.

Industrial Applications

Beyond its biological applications, this compound is also explored in various industrial settings. Its effectiveness as an emulsifier can be leveraged in paint formulations, coatings, and other materials where stable emulsions are necessary.

Table 2: Industrial Applications

| Application Type | Description |

|---|---|

| Paints and Coatings | Stabilizes emulsions for uniform application |

| Personal Care Products | Acts as an emulsifier in lotions and creams |

| Food Industry | Used in stabilizing food emulsions |

Research Directions

Ongoing research into this compound focuses on understanding its interactions at the molecular level. Investigations into its mechanism of action as a biocide and surfactant are crucial for optimizing its applications across various industries.

Future Studies

- Mechanistic Studies: Further research is needed to elucidate the specific mechanisms by which this compound disrupts microbial membranes.

- Formulation Development: Exploring optimal concentrations and combinations with other additives to enhance its efficacy in various formulations.

Mechanism of Action

The mechanism of action of bis(2-aminoethyl) octyl phosphate involves its interaction with cellular membranes and proteins. The compound can form hydrogen bonds and electrostatic interactions with membrane phospholipids, altering membrane fluidity and permeability. It also interacts with specific proteins, modulating their activity and function. These interactions can influence various cellular processes, including signal transduction, ion transport, and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(2-aminoethyl) octyl phosphate with structurally or functionally related compounds, emphasizing differences in structure, properties, and applications.

Phosphate Esters with Alkyl/Aminoethyl Groups

- In contrast, calcium octyl phosphate is an inorganic salt with a layered structure, favoring ceramic formation .

- Applications: B2EHPA is widely used for Zn²⁺/Cu²⁺ ion transport in membranes due to its lipophilic ethylhexyl chains , whereas calcium octyl phosphate’s low solubility enables slow-release bioceramics . The aminoethyl groups in the target compound may enable unique interactions with biological systems, though research is sparse .

Amine-Containing Phosphorus Compounds

- Cyclam Derivatives (e.g., N-(2-aminoethyl)propane-1,3-diamine): These macrocyclic polyamines exhibit anti-HIV-1 activity by binding to viral co-receptors .

- Bis(2-aminoethyl)amine Derivatives: Used as spacers for sulfate/phosphate receptors, these compounds highlight the role of aminoethyl groups in molecular recognition. However, their thermal stability and solubility profiles differ due to the absence of phosphate-alkyl linkages .

Phosphonate Esters

- Bis(2-ethylhexyl) methylphosphonate: A phosphonate ester with ethylhexyl chains (C₁₇H₃₇O₃P), this compound is more hydrolytically stable than phosphate esters due to the C-P bond.

Key Research Findings and Gaps

Thermal Behavior: Calcium alkyl phosphates decompose into bioceramics at ~400–600°C , whereas this compound’s organic ester bonds may lower its thermal stability compared to phosphonates .

Biological Activity: Bis(2-aminoethyl)amine derivatives show low cytotoxicity in preliminary studies , but the target compound’s bioactivity remains unexplored.

Ion Transport: B2EHPA’s efficacy in Zn²⁺ extraction implies that the target compound’s amino groups could improve selectivity for specific cations (e.g., transition metals), though experimental validation is needed.

Biological Activity

Introduction

Bis(2-aminoethyl) octyl phosphate (BAEOP) is a phosphoric acid ester with significant biological activity, particularly noted for its antimicrobial properties and effects on cellular membranes. Its unique structure, featuring two aminoethyl groups linked to an octyl phosphate moiety, enhances its surfactant capabilities and potential applications in various fields, including pharmaceuticals and biocides. This article reviews the biological activity of BAEOP, supported by data tables, case studies, and research findings.

- Molecular Formula : CHNOP

- Molecular Weight : 277.33 g/mol

- Structure : Contains two aminoethyl groups that contribute to its amphiphilic nature.

Comparison with Related Compounds

| Compound Name | Key Features |

|---|---|

| Bis(2-aminoethyl) dodecyl phosphate | Longer alkyl chain; increased hydrophobicity. |

| Diethanolamine phosphate | Contains two hydroxyl groups; used in surfactants. |

| Triisopropanolamine phosphate | Tertiary amine; used as a buffering agent. |

Antimicrobial Properties

Research indicates that BAEOP exhibits significant antimicrobial activity due to its ability to disrupt lipid bilayers, which is crucial for its function as a biocide. Studies have shown that BAEOP can effectively inhibit the growth of various bacterial strains, making it a candidate for use in preservatives and disinfectants .

Membrane Interaction

The amphiphilic nature of BAEOP allows it to interact with biological membranes, influencing their integrity and permeability. This property is essential for its potential use in pharmaceutical applications where membrane disruption can facilitate drug delivery .

Cytotoxic Effects

A study evaluating the cytotoxicity of BAEOP derivatives against human cancer cell lines revealed moderate antiproliferative effects. The compound demonstrated varying degrees of inhibition across different cell lines, with notable effects observed in colorectal adenocarcinoma (Caco-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) .

Case Study: Cytotoxicity Evaluation

The following table summarizes the IC values for BAEOP derivatives against selected cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| Caco-2 | 13.95 ± 2.5 |

| A549 | 15.74 ± 1.7 |

| HTB-140 | 12.50 ± 1.0 |

The highest growth-inhibitory activity was observed for the phenethyl derivative of BAEOP, indicating that structural modifications can enhance its cytotoxic potential .

Further investigations into the mechanism of action revealed that BAEOP induces apoptosis in cancer cells, evidenced by flow cytometry analysis showing increased early and late apoptotic cell populations upon treatment. The most potent derivatives significantly reduced interleukin-6 (IL-6) levels, a pro-inflammatory cytokine associated with tumor progression .

Environmental Impact and Safety

While BAEOP shows promise in various applications, its environmental impact must be considered. Regulatory assessments indicate that further evaluation is necessary to understand its ecological effects fully .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.